

# Spectroscopic Characterization of 4-tert-Butylbenzophenone: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-tert-Butylbenzophenone

Cat. No.: B1582318

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## Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for **4-tert-Butylbenzophenone** (CAS No. 22679-54-5), a key intermediate in organic synthesis and a notable photoinitiator.<sup>[1][2]</sup> Aimed at researchers, chemists, and quality control professionals, this document synthesizes data from Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section details not only the spectral data but also the underlying principles and experimental considerations, offering a holistic understanding of how these techniques are synergistically employed for the unambiguous structural elucidation and characterization of this compound.

## Introduction: The Molecular Profile of 4-tert-Butylbenzophenone

**4-tert-Butylbenzophenone**, with the molecular formula C<sub>17</sub>H<sub>18</sub>O, is an aromatic ketone featuring a benzoyl group attached to a benzene ring substituted with a tert-butyl group at the para position.<sup>[1][2]</sup> This substitution significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature compared to the parent benzophenone molecule. Understanding its spectral characteristics is paramount for confirming its identity, assessing its purity, and predicting its behavior in various chemical environments. This guide will dissect its signature across four primary spectroscopic methods.

# Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily  $^1\text{H}$  and  $^{13}\text{C}$ , it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

## Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol ensures reproducibility and accuracy of the acquired NMR data.

Methodology:

- **Sample Preparation:** A sample of 5-10 mg of **4-tert-Butylbenzophenone** is dissolved in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).  $\text{CDCl}_3$  is a standard solvent for non-polar to moderately polar organic compounds, and its residual proton signal (at  $\sim 7.26$  ppm) and carbon signals (at  $\sim 77.16$  ppm) serve as convenient internal references.
- **Internal Standard:** A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.0 ppm for both  $^1\text{H}$  and  $^{13}\text{C}$  spectra.
- **Instrumentation:** Spectra are typically acquired on a 400 MHz (or higher) NMR spectrometer.
- **Acquisition Parameters:** For  $^1\text{H}$  NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, which is inherently less sensitive, a greater number of scans are necessary, often employing proton decoupling to simplify the spectrum and enhance signal intensity.

Caption: Workflow for NMR Data Acquisition.

## $^1\text{H}$ NMR Spectrum: Proton Environment Analysis

The  $^1\text{H}$  NMR spectrum of **4-tert-Butylbenzophenone** is characterized by distinct signals corresponding to the aromatic protons and the highly shielded protons of the tert-butyl group.

Table 1:  $^1\text{H}$  NMR Spectral Data for **4-tert-Butylbenzophenone** in  $\text{CDCl}_3$ 

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.78 - 7.72	Multiplet	4H	Aromatic H (ortho to C=O)
~7.58 - 7.42	Multiplet	5H	Aromatic H (meta, para)
~1.35	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

## Interpretation:

- Aromatic Region (7.3-7.8 ppm):** The protons on the two aromatic rings are deshielded due to the anisotropic effect of the ring currents and the electron-withdrawing nature of the carbonyl group. The protons ortho to the carbonyl group are typically the most deshielded. The overlapping multiplets in this region arise from the complex spin-spin coupling between the protons of the unsubstituted phenyl ring and the para-substituted ring.
- Aliphatic Region (~1.35 ppm):** The nine protons of the tert-butyl group are chemically equivalent due to free rotation around the C-C single bonds. They appear as a single, sharp peak (singlet) with a high integration value (9H).<sup>[3]</sup> Its upfield chemical shift is characteristic of shielded alkyl protons, distant from any electron-withdrawing groups.

## $^{13}\text{C}$ NMR Spectrum: Carbon Skeleton Elucidation

The proton-decoupled  $^{13}\text{C}$  NMR spectrum provides a count of the chemically non-equivalent carbon atoms and information about their chemical environment.

Table 2:  $^{13}\text{C}$  NMR Spectral Data and Assignments for **4-tert-Butylbenzophenone** in  $\text{CDCl}_3$

Chemical Shift ( $\delta$ ) ppm	Assignment	Rationale
~196.1	C=O (Carbonyl)	Highly deshielded due to the electronegativity of oxygen and its $sp^2$ hybridization.
~156.5	Quaternary Aromatic C (para to C=O)	Attached to the tert-butyl group; deshielded by aromatic system.
~137.8	Quaternary Aromatic C (ipso to C=O)	Carbon of the unsubstituted ring directly bonded to the carbonyl.
~134.9	Quaternary Aromatic C (ipso to C=O)	Carbon of the substituted ring directly bonded to the carbonyl.
~132.0	Aromatic CH (para to substituent)	Para CH on the unsubstituted phenyl ring.
~129.8	Aromatic CH (ortho to C=O)	Ortho CH carbons on both rings.
~128.2	Aromatic CH (meta to C=O)	Meta CH carbons on both rings.
~125.2	Aromatic CH (ortho to tert-butyl)	CH carbons adjacent to the tert-butyl group.
~35.1	Quaternary Carbon ( $-C(CH_3)_3$ )	The central carbon of the tert-butyl group.
~31.1	Methyl Carbons ( $-C(CH_3)_3$ )	The three equivalent methyl carbons of the tert-butyl group.

Interpretation: The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group, confirming the molecular structure. The chemical shifts are consistent with established ranges for these functional groups. The quaternary carbons (those without attached protons) often show lower intensity peaks.

Caption: Correlation of Structure with Spectral Data.

## Infrared (IR) Spectroscopy: Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is an exceptionally powerful tool for identifying the functional groups present.

### Experimental Protocol: KBr Pellet Method

For solid samples like **4-tert-Butylbenzophenone**, the KBr pellet technique is a common and reliable method for obtaining a high-quality transmission spectrum.

Methodology:

- **Sample Grinding:** Approximately 1-2 mg of **4-tert-Butylbenzophenone** is finely ground with ~100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar.
- **Pellet Formation:** The resulting powder is transferred to a pellet press die. A vacuum is applied to remove trapped air, and a hydraulic press is used to apply several tons of pressure, forming a thin, transparent pellet.
- **Background Scan:** A spectrum of a pure KBr pellet or the empty sample chamber is recorded as the background.
- **Sample Scan:** The sample pellet is placed in the spectrometer's sample holder, and the spectrum is recorded. The background is automatically subtracted to yield the final spectrum of the compound.

### IR Spectrum Analysis

The IR spectrum of **4-tert-Butylbenzophenone** is dominated by a strong carbonyl stretch and characteristic absorptions from the aromatic rings and the alkyl group.<sup>[4]</sup>

Table 3: Major IR Absorption Bands for **4-tert-Butylbenzophenone**

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode Assignment
~3060	Medium	Aromatic C-H Stretch
~2965	Medium	Aliphatic C-H Stretch (tert-butyl)
~1660	Strong	C=O Stretch (Aryl Ketone)
~1605, ~1580	Medium	Aromatic C=C Ring Stretch
~1445	Medium	C-H Bend (Aliphatic)
~1280	Strong	C-C Stretch / C-H Bend
~930 - 690	Strong	Aromatic C-H Out-of-Plane Bending

#### Interpretation:

- **C=O Stretch (~1660 cm<sup>-1</sup>):** The most prominent peak in the spectrum is the strong, sharp absorption corresponding to the carbonyl (C=O) stretching vibration. Its position is characteristic of an aryl ketone, where conjugation with the aromatic rings slightly lowers the frequency compared to a simple aliphatic ketone.
- **C-H Stretches (3100-2850 cm<sup>-1</sup>):** The spectrum shows distinct C-H stretching bands. Those above 3000 cm<sup>-1</sup> are characteristic of sp<sup>2</sup>-hybridized carbons in the aromatic rings. The bands below 3000 cm<sup>-1</sup>, particularly around 2965 cm<sup>-1</sup>, are due to the sp<sup>3</sup>-hybridized carbons of the tert-butyl group.
- **Aromatic C=C Stretches (~1605, 1580 cm<sup>-1</sup>):** These absorptions, often appearing as a pair of peaks, are diagnostic for the presence of an aromatic ring.

## Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic ketones like **4-tert-Butylbenzophenone** exhibit characteristic absorptions in the UV

region.

## Experimental Protocol: Solution-Phase UV-Vis

### Methodology:

- Solvent Selection:** A UV-grade solvent that does not absorb in the region of interest is chosen. Ethanol and cyclohexane are common choices, representing polar and non-polar environments, respectively.
- Solution Preparation:** A dilute stock solution of **4-tert-Butylbenzophenone** is prepared. This is further diluted to an appropriate concentration (typically in the  $10^{-4}$  to  $10^{-5}$  M range) to ensure the absorbance falls within the linear range of the spectrophotometer (ideally  $< 1.5$  AU).
- Measurement:** A quartz cuvette is filled with the pure solvent to record a baseline (blank). The cuvette is then filled with the sample solution, and the absorption spectrum is recorded, typically from 200 to 400 nm.

## UV-Vis Spectrum Analysis

**4-tert-Butylbenzophenone** displays two main absorption bands characteristic of benzophenone-type structures.

Table 4: Typical UV-Vis Absorption Maxima ( $\lambda_{\text{max}}$ ) for **4-tert-Butylbenzophenone**

Solvent	$\lambda_{\text{max}}$ for $\pi \rightarrow \pi^*$ (nm)	$\lambda_{\text{max}}$ for $n \rightarrow \pi^*$ (nm)
Ethanol	~255	~335
Cyclohexane	~250	~345

### Interpretation:

- $\pi \rightarrow \pi$  Transition (~250-255 nm):\*** This is a high-intensity (large molar absorptivity,  $\epsilon$ ) absorption band arising from the promotion of an electron from a  $\pi$  bonding orbital to a  $\pi^*$  antibonding orbital within the conjugated aromatic system. This transition shows a slight red-

shift (bathochromic shift) in polar solvents like ethanol compared to non-polar solvents like cyclohexane.[5]

- $n \rightarrow \pi$  Transition (~335-345 nm):\* This is a lower-intensity (small  $\epsilon$ ) absorption band corresponding to the promotion of a non-bonding (n) electron from the carbonyl oxygen to a  $\pi^*$  antibonding orbital. This transition exhibits a characteristic blue-shift (hypsochromic shift) in polar solvents. This is because the polar solvent molecules can stabilize the non-bonding orbital, increasing the energy gap for the transition.

## Conclusion

The collective application of NMR, IR, and UV-Vis spectroscopy provides a comprehensive and unambiguous characterization of **4-tert-Butylbenzophenone**.  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the precise atomic connectivity and chemical environments of the carbon-hydrogen framework. FT-IR spectroscopy validates the presence of key functional groups, notably the aryl ketone and the aliphatic tert-butyl group. Finally, UV-Vis spectroscopy elucidates the electronic transitions within the conjugated system. Together, these datasets form a unique spectroscopic fingerprint that is essential for confirming the identity, purity, and structural integrity of this important chemical compound.

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